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Compound of Interest

Compound Name: 5-Aminopentan-2-ol

Cat. No.: B1279241 Get Quote

This technical guide provides a detailed overview of the expected spectroscopic data for 5-
Aminopentan-2-ol, a primary amino alcohol with significant potential as a versatile

intermediate in organic synthesis.[1] Due to the limited availability of public experimental

spectra for 5-Aminopentan-2-ol, this document presents predicted nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on its chemical

structure. For comparative purposes, experimental data for its isomer, 5-aminopentan-1-ol, is

also included. This guide is intended for researchers, scientists, and professionals in drug

development who require a foundational understanding of the spectroscopic properties of this

molecule.

Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Aminopentan-2-ol and

the available experimental data for its isomer, 5-aminopentan-1-ol. These tables are designed

for easy comparison and interpretation of the key spectral features.

Table 1: Predicted ¹H NMR Data for 5-Aminopentan-2-ol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.8 Multiplet 1H CH-OH

~2.7 Triplet 2H CH₂-NH₂

~1.5 - 1.7 Multiplet 2H
CH₂ adjacent to CH₂-

NH₂

~1.3 - 1.5 Multiplet 2H
CH₂ adjacent to CH-

OH

~1.2 Doublet 3H CH₃

(Variable) Broad Singlet 3H OH, NH₂

Table 2: Predicted ¹³C NMR Data for 5-Aminopentan-2-ol
Chemical Shift (δ) ppm Carbon Atom

~67-70 C2 (CH-OH)

~42-45 C5 (CH₂-NH₂)

~30-35 C4

~28-32 C3

~23-26 C1 (CH₃)

Table 3: Predicted and Experimental Infrared (IR)
Spectroscopy Data
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Functional Group
Predicted Wavenumber
(cm⁻¹) for 5-Aminopentan-
2-ol

Experimental Wavenumber
(cm⁻¹) for 5-Aminopentan-
1-ol[2][3]

O-H Stretch (Alcohol) 3300-3400 (Broad) 3350 (Broad)

N-H Stretch (Amine)
3300-3400 (Broad, overlaps

with O-H)
3290 (Broad)

C-H Stretch (Alkyl) 2850-2960 2850-2930

N-H Bend (Amine) 1590-1650 1590

C-O Stretch (Alcohol) 1050-1150 1060

Table 4: Predicted and Experimental Mass Spectrometry
(MS) Data

Parameter
Predicted Value for 5-
Aminopentan-2-ol

Experimental Value for 5-
Aminopentan-1-ol[2][4]

Molecular Formula C₅H₁₃NO C₅H₁₃NO

Molecular Weight 103.16 g/mol [5] 103.16 g/mol [2]

Monoisotopic Mass 103.0997 Da[5] 103.0997 Da[2]

Major Fragment Ions (m/z)

Predicted: 86 ([M-NH₃]⁺), 70,

58, 45 ([CH₃CH=OH]⁺), 30

([CH₂=NH₂]⁺)

Observed: 86, 70, 55, 43, 30

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility

and accuracy. The following are generalized procedures for NMR, IR, and mass spectrometry,

adaptable for the analysis of 5-Aminopentan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.
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Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 5-Aminopentan-2-ol in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on

the solubility of the compound and the desired exchange characteristics of labile protons

(OH and NH₂).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

For enhanced signal-to-noise, an appropriate number of scans (e.g., 8-64) should be

collected.

¹³C NMR Acquisition:

Obtain a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a spectral width of 0-220 ppm, a larger number of scans (e.g.,

1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5

seconds.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 5-Aminopentan-2-ol.

Methodology:
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Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr).

Attenuated Total Reflectance (ATR): Place a small drop of the liquid sample directly onto

the ATR crystal.[6] This is a common and convenient method for liquid samples.[7]

Instrumentation: Use an FTIR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (salt plates or clean ATR

crystal).

Place the prepared sample in the spectrometer and acquire the sample spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

[8] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-Aminopentan-2-
ol.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable

volatile solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI), is used. ESI is a soft ionization

technique suitable for polar molecules, while EI causes more extensive fragmentation.

Data Acquisition:
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Introduce the sample into the mass spectrometer, often via direct infusion or coupled with

a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS).

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

For fragmentation analysis (MS/MS), the parent ion of interest is selected and subjected to

collision-induced dissociation (CID) to generate fragment ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. Accurate mass measurements from a high-resolution mass

spectrometer can be used to determine the elemental composition.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 5-Aminopentan-2-ol.
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Caption: Workflow for the spectroscopic characterization of 5-Aminopentan-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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